Cas no 1563790-37-3 (3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine)

3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine
- EN300-1858187
- 1563790-37-3
-
- インチ: 1S/C11H13N3/c1-14-8-13-10-7-9(3-2-6-12)4-5-11(10)14/h2-5,7-8H,6,12H2,1H3/b3-2+
- InChIKey: JHAYJIJSDRYGCT-NSCUHMNNSA-N
- ほほえんだ: N1(C)C=NC2C=C(/C=C/CN)C=CC1=2
計算された属性
- せいみつぶんしりょう: 187.110947427g/mol
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858187-0.05g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1858187-5.0g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1858187-0.1g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1858187-5g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1858187-2.5g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1858187-0.25g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1858187-0.5g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1858187-10.0g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1858187-1.0g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1858187-1g |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine |
1563790-37-3 | 1g |
$1057.0 | 2023-09-18 |
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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9. Book reviews
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amineに関する追加情報
Comprehensive Guide to 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine (CAS No. 1563790-37-3): Properties, Applications, and Market Insights
3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine (CAS No. 1563790-37-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzimidazole derivative features a unique 1-methyl-1H-1,3-benzodiazol-5-yl core structure coupled with a prop-2-en-1-amine side chain, making it valuable for various applications. Researchers and industry professionals frequently search for information about its synthesis, properties, and potential uses, particularly in drug discovery and advanced material development.
The compound's molecular structure combines the aromatic characteristics of the benzodiazole ring with the reactivity of the allylamine group. This combination offers unique chemical properties that are being explored in multiple fields. With the growing interest in heterocyclic compounds and small molecule therapeutics, 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine has become a subject of increasing research focus. Its CAS number, 1563790-37-3, serves as a crucial identifier for scientists and procurement specialists.
Current research trends highlight the compound's potential in developing kinase inhibitors and other targeted therapies. The presence of both hydrogen bond acceptors and donors in its structure makes it particularly interesting for medicinal chemistry applications. Many researchers are investigating its role in creating novel pharmacophores for treating various conditions, aligning with the pharmaceutical industry's focus on precision medicine approaches.
From a materials science perspective, the conjugated system in 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine offers interesting possibilities for organic electronics applications. The compound's potential use in OLED materials and conductive polymers is an active area of investigation, especially given the growing demand for more efficient energy-saving materials. These applications make it relevant to current discussions about sustainable technology development.
The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine typically involves multi-step organic reactions starting from commercially available benzimidazole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting broader industry trends toward environmentally friendly synthesis methods. Researchers often optimize conditions to improve yield and purity of this valuable intermediate.
Analytical characterization of 1563790-37-3 employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are critical for research applications. The growing availability of advanced analytical tools has facilitated more detailed studies of this compound's properties and behavior in various systems.
Market demand for 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine has been steadily increasing, particularly from contract research organizations and academic laboratories. Suppliers typically offer this compound in research quantities with detailed certificates of analysis. The global market for such specialized fine chemicals continues to expand, driven by growth in life sciences research and materials development sectors.
Storage and handling of 1563790-37-3 follow standard protocols for amine-containing compounds, with recommendations to store in cool, dry conditions under inert atmosphere when appropriate. Proper chemical safety practices are always emphasized, though the compound doesn't fall under hazardous classifications that would require special regulatory compliance.
Future research directions for 3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine may explore its potential in bioconjugation chemistry or as a building block for more complex molecular architectures. The compound's versatility makes it a valuable tool for scientists working at the intersection of organic chemistry and applied sciences. As synthetic methodologies advance, we can expect to see broader applications emerging for this interesting molecule.
For researchers seeking high-quality 1563790-37-3, it's important to source from reputable suppliers who can provide comprehensive analytical data and consistent batch-to-batch quality. The compound's growing importance in multiple research areas ensures its continued relevance in scientific literature and industrial applications for years to come.
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